PPARγ Agonist Activity (EC50 = 340 nM) Compared to Non-Nitrated Analog
2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone exhibits agonist activity at peroxisome proliferator-activated receptor gamma (PPARγ) with an EC50 of 340 nM in a luciferase reporter gene assay [1]. This activity is a direct consequence of the 3-nitro substitution, as the non-nitrated analog, 2-bromo-1-(4-methoxyphenyl)ethanone, is primarily characterized as a protein tyrosine phosphatase (PTP) inhibitor and shows no reported PPARγ activity .
| Evidence Dimension | PPARγ agonism |
|---|---|
| Target Compound Data | EC50 = 340 nM |
| Comparator Or Baseline | 2-bromo-1-(4-methoxyphenyl)ethanone (no reported PPARγ activity) |
| Quantified Difference | Qualitative functional switch (from PTP inhibition to PPARγ agonism) upon 3-nitro addition |
| Conditions | HepG2 cells co-expressing PPRE, luciferase reporter, 24 hr incubation |
Why This Matters
This data provides a quantitative and functional distinction that justifies selecting this compound for projects targeting PPARγ pathways, a therapeutic area with no overlap with its non-nitrated counterpart.
- [1] BindingDB. BDBM50348708 CHEMBL1801440. Affinity Data: EC50 = 340 nM. Assay: PPARγ agonist activity in HepG2 cells. View Source
